2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide
Beschreibung
This compound belongs to a class of cyclopenta[d]pyrimidinone derivatives functionalized with thioacetamide linkages and aromatic substituents. Its core structure includes a bicyclic pyrimidinone scaffold, a diethylamino propyl side chain, and a 3-fluorophenylacetamide group.
Eigenschaften
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O2S/c1-3-26(4-2)12-7-13-27-19-11-6-10-18(19)21(25-22(27)29)30-15-20(28)24-17-9-5-8-16(23)14-17/h5,8-9,14H,3-4,6-7,10-13,15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYWPZXECZZXHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings.
Structural Characteristics
This compound features a cyclopentapyrimidine core , which is recognized for its diverse biological activities. Key structural components include:
- Molecular Formula : C22H29FN4O2S
- Molecular Weight : Approximately 432.6 g/mol
- Functional Groups :
- A diethylamino group that enhances solubility and interaction with biological targets.
- A thioether linkage , which may confer distinct pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:
- Anticancer Properties : Compounds derived from pyrimidine structures have shown promise as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.
- Antimicrobial Activity : The presence of the thioether moiety has been linked to enhanced antimicrobial properties.
- CNS Activity : The diethylamino group suggests potential central nervous system (CNS) activity, which warrants further investigation.
The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit tyrosine kinases and other signaling proteins involved in cancer progression.
- Interaction with DNA/RNA : The pyrimidine core may allow for interactions with nucleic acids, potentially disrupting replication or transcription processes in cancer cells.
Case Studies
Several studies have explored the biological activity of related compounds:
- A study on pyrido[2,3-d]pyrimidines demonstrated their effectiveness as inhibitors of key kinases involved in cancer signaling pathways, showing IC50 values in the low micromolar range against various cancer cell lines .
- Another investigation highlighted the anticancer efficacy of thioether-containing compounds, reporting significant growth inhibition in HepG-2 and HCT-116 cell lines compared to standard chemotherapy agents like doxorubicin .
Data Table: Comparative Biological Activity
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Doxorubicin | Doxorubicin Structure | 12.8 | Anticancer |
| Compound A | Compound A Structure | 6.9 | Anticancer |
| Compound B | Compound B Structure | 5.9 | Anticancer |
| 2-((1-(3-(diethylamino)propyl)-...) | N/A | TBD | TBD |
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic routes that can include:
- Formation of the cyclopenta[d]pyrimidine core.
- Introduction of the thioether linkage.
- Acetamide formation using specific reagents under controlled conditions.
These synthetic methods are crucial for optimizing yield and purity for further biological evaluation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Below is a detailed comparison of structural, physicochemical, and synthetic features between the target compound and analogs from the evidence:
*Note: Molecular formula and weight for the target compound are inferred from structural analogs in the evidence (e.g., and ).
Structural and Functional Insights
Chlorine substituents () introduce greater steric hindrance and polarizability, possibly enhancing receptor affinity but reducing solubility .
Phenoxy substituents () increase molecular weight and hydrophobicity, which could affect membrane permeability .
Side Chain Variations: The diethylamino propyl chain (target compound, ) likely enhances solubility via tertiary amine protonation, a feature absent in simpler analogs (–4).
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?
The synthesis of structurally similar pyrimidine-acetamide derivatives typically involves nucleophilic substitution reactions. For example, in the synthesis of analogous compounds, fluoropyrimidine intermediates (e.g., 4-(3-chlorophenyl)-2-ethyl-6-fluoropyrimidine) react with acetamide derivatives under heated conditions (120°C, 16 hours) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) . Post-reaction purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) is critical for isolating the target compound, though yields may remain low (~31%) due to side reactions. Optimization strategies include:
- Temperature modulation : Lowering reaction temperatures to reduce decomposition while maintaining reactivity.
- Catalyst screening : Exploring metal-free conditions or mild bases to enhance regioselectivity.
- Solvent selection : Testing alternatives like DMF or DMSO to improve solubility of intermediates.
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Structural validation requires a combination of techniques:
- 1H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm for the 3-fluorophenyl group), cyclopentane protons (δ 2.5–3.5 ppm), and the acetamide NH (δ ~10.1 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]+) with <2 ppm error.
- Elemental analysis : Carbon, nitrogen, and sulfur percentages must align with theoretical values (e.g., ±0.3% deviation) .
- Melting point (mp) : Consistency across batches (e.g., 85–87°C for a related compound) indicates purity .
Q. How can researchers address discrepancies in spectroscopic data during characterization?
Contradictions in NMR or MS data often arise from impurities or tautomeric forms. Mitigation steps include:
- Repetitive purification : Re-chromatographing using alternative solvent systems (e.g., ethyl acetate/hexane).
- Deuterated solvent screening : Testing DMSO-d6 vs. CDCl3 to resolve proton splitting ambiguities.
- 2D NMR (COSY, HSQC) : Mapping proton-carbon correlations to verify connectivity in complex regions (e.g., cyclopenta[d]pyrimidin-4-yl) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?
SAR studies should focus on systematic modifications:
- Substituent variation : Replace the 3-fluorophenyl group with other aryl/heteroaryl groups (e.g., 4-fluorophenyl, pyridinyl) to assess steric/electronic effects on target binding .
- Backbone optimization : Test analogs with altered diethylaminoalkyl chains (e.g., dimethylamino, piperidinyl) to probe pharmacokinetic properties.
- In vitro assays : Use enzyme inhibition assays (e.g., fluorescence polarization) or cell-based models (e.g., inflammation markers) to quantify activity changes .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Molecular docking : Tools like AutoDock Vina can model binding to enzymes (e.g., phospholipase A2 for atherosclerosis targets) using crystallographic data from homologous proteins .
- MD simulations : GROMACS or AMBER simulations (100+ ns) assess binding stability under physiological conditions.
- AI-driven optimization : COMSOL Multiphysics integrated with machine learning algorithms can predict reaction pathways or optimize synthetic routes .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
Discrepancies (e.g., high in vitro vs. low in vivo activity) may stem from bioavailability or metabolic instability. Strategies include:
- Metabolic profiling : Use liver microsomes or LC-MS/MS to identify degradation products .
- Formulation screening : Test solubility enhancers (e.g., PEG, cyclodextrins) or prodrug strategies.
- Orthogonal assays : Validate hits using biophysical methods (e.g., surface plasmon resonance) to confirm target engagement .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
